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Compound of Interest

Compound Name: 2-Methyl-D-homophenylalanine

CAS No.: 1260614-75-2

Cat. No.: B8097305

Get Quote

Executive Summary
2-Methyl-homophenylalanine (Mhp) is a non-proteinogenic

-disubstituted amino acid used to constrain peptide conformation and enhance metabolic
stability. The introduction of the methyl group at the

-carbon creates a quaternary center, severely restricting the rotation angles (

) of the peptide backbone.

L-Isomer (S-configuration): Typically stabilizes right-handed helical structures (

-helix or

-helix) and type I/III

-turns. It often retains biological activity in receptors evolved for natural L-peptides but with
enhanced potency due to entropy reduction.

D-Isomer (R-configuration): Induces left-handed helical turns and type II'
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-turns. It is frequently used to disrupt existing helices or to target receptors requiring a
reverse-turn conformation. It offers superior proteolytic resistance compared to the L-isomer.

Chemical Identity & Structural Properties[1][2][3]
The term "2-Methyl-homophenylalanine" most critically refers to

-methyl-homophenylalanine, where the methylation occurs at the

-carbon of the homophenylalanine skeleton (

-amino-

-phenylbutanoic acid).

Feature
L-2-Methyl-
homophenylalanine

D-2-Methyl-
homophenylalanine

Stereochemistry (S)-configuration (R)-configuration

Side Chain (Ethyl-phenyl) (Ethyl-phenyl)

-Substituent

Methyl (

)

Methyl (

)

Helix Propensity
Strong Right-Handed Helix

promoter

Strong Left-Handed Helix

promoter

Ramachandran Space Restricted to Restricted to

Note: "2-Methyl" may occasionally refer to ortho-methyl substitution on the phenyl ring.

However, in the context of D/L comparisons for stability and binding, the

-methyl modification is the dominant factor and is the focus of this guide.
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Comparative Performance: Binding Affinity &
Stability
The binding affinity of Mhp-containing peptides is governed by the "Lock-and-Key" principle:

the

-methyl group locks the peptide backbone into a specific conformation. If this conformation
matches the bioactive state, affinity increases (lower

). If it mismatches, affinity is abolished.

Binding Affinity Profiles
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Parameter
L-Isomer
Performance

D-Isomer
Performance

Mechanistic
Rationale

Receptor

Compatibility

High for native L-

peptide targets.

Low for native L-

targets; High for

specific turn-mimics.

L-Mhp mimics the

natural L-Phe/L-Hph

vector but reduces the

entropic penalty of

binding. D-Mhp

projects the side chain

in an opposing vector,

often causing steric

clashes.

Conformational Lock
Stabilizes bioactive

-helix.

Stabilizes reverse

turns (e.g.,

-hairpins).

The quaternary

-carbon forces the

backbone into a

narrow region of

Ramachandran

space.

Selectivity (e.g., LAT1)
Moderate Affinity /

High Selectivity.

Low Affinity / High

Selectivity.[1]

-methylation reduces

transport velocity (

) but enhances

specificity for System

L transporters over

others.

Potency (IC50)

Often 2-10x more

potent than native

Hph.

Variable; can be

inactive or act as an

antagonist.

Pre-organization of

the ligand into the

bound conformation

lowers the activation

energy of binding.

Proteolytic Stability (Half-Life)
One of the primary reasons to employ 2-Methyl-homophenylalanine is resistance to enzymatic

degradation.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10897196/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8097305?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


L-Isomer: Resistant to chymotrypsin and other endopeptidases due to steric hindrance at the

cleavage site, but slowly degraded by non-specific proteases.

D-Isomer:Completely resistant to most mammalian proteases. The enzyme's catalytic triad

cannot access the scissile bond due to the inverted stereochemistry and the steric bulk of

the

-methyl group.

Mechanistic Pathway: Impact on Signaling
The following diagram illustrates how the incorporation of D- vs L-Mhp alters the signaling

pathway of a hypothetical GPCR peptide ligand (e.g., Angiotensin or Opioid analog).

Peptide with
L-2-Me-Hph
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(Bioactive Match)

Stereochemical
Constraint
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D-2-Me-Hph
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Downstream Signaling
(cAMP / Ca2+)Agonist Effect

No Activation
(Antagonist/Inactive)
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High Affinity Binding
(Entropic Advantage)

Steric Clash or
Weak Binding

Proteolytic Enzymes

Slow Degradation

No Degradation
(Steric Shield)

Click to download full resolution via product page

Caption: Mechanistic divergence of L- vs D-2-Methyl-homophenylalanine ligands. L-isomers

typically lock bioactive helices, while D-isomers induce reverse turns or steric clashes, altering

signaling outcomes.

Experimental Protocols
To validate the binding affinity and stability differences, the following protocols are

recommended.

Synthesis via Solid Phase Peptide Synthesis (SPPS)
Due to the steric hindrance of the

-methyl group, standard coupling times are insufficient.
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Resin Loading: Use low-loading resins (0.3–0.5 mmol/g) to prevent aggregation.

Coupling Reagents: Use HATU/HOAt or PyAOP instead of HBTU/HOBt. The 7-

azabenzotriazole moiety accelerates the reaction with sterically hindered amines.

Double Coupling: Perform double coupling (2 x 2 hours) for the incoming 2-Me-Hph and the

subsequent amino acid.

Deprotection: Standard 20% Piperidine in DMF is effective.

Radioligand Competition Binding Assay
Objective: Determine

values for D- and L-analogs against a native ligand.

Preparation:

Membrane Prep: Isolate membranes expressing the target receptor (e.g., CHO cells

expressing Dopamine D2 or Angiotensin AT1).

Radioligand: Use

H-labeled native ligand (e.g.,

H-Angiotensin II) at

concentration (~0.5 nM).

Incubation:

Mix membrane (20

g protein), radioligand, and varying concentrations (

to

M) of the L-2-Me-Hph or D-2-Me-Hph peptide analog.

Buffer: 50 mM Tris-HCl, 5 mM MgCl
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, 0.1% BSA, pH 7.4. Include protease inhibitors (Aprotinin, Bestatin) unless testing
stability.

Incubate at 25°C for 90 minutes.

Filtration & Counting:

Terminate reaction by rapid filtration through GF/B filters using a cell harvester.

Wash 3x with ice-cold buffer.

Measure radioactivity via liquid scintillation counting.

Analysis:

Plot % Specific Binding vs. Log[Ligand].

Calculate

and convert to

using the Cheng-Prusoff equation:

.

Workflow Diagram
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Caption: Workflow for synthesizing and validating 2-Methyl-homophenylalanine peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8097305?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC10897196/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10897196/
https://www.benchchem.com/product/b8097305/docs#comparative-guide-d-vs-l-2-methyl-homophenylalanine-in-peptide-engineering
https://www.benchchem.com/product/b8097305/docs#comparative-guide-d-vs-l-2-methyl-homophenylalanine-in-peptide-engineering
https://www.benchchem.com/product/b8097305/docs#comparative-guide-d-vs-l-2-methyl-homophenylalanine-in-peptide-engineering
https://www.benchchem.com/product/b8097305/docs#comparative-guide-d-vs-l-2-methyl-homophenylalanine-in-peptide-engineering
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8097305?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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